5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole
CAS No.: 1466275-93-3
Cat. No.: VC11893907
Molecular Formula: C10H10FN3O
Molecular Weight: 207.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1466275-93-3 |
|---|---|
| Molecular Formula | C10H10FN3O |
| Molecular Weight | 207.20 g/mol |
| IUPAC Name | 5-[(2-fluorophenoxy)methyl]-1-methyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C10H10FN3O/c1-14-10(12-7-13-14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3 |
| Standard InChI Key | XCJPZATUFMJDFT-UHFFFAOYSA-N |
| SMILES | CN1C(=NC=N1)COC2=CC=CC=C2F |
| Canonical SMILES | CN1C(=NC=N1)COC2=CC=CC=C2F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole consists of a 1,2,4-triazole ring substituted at the N-1 position with a methyl group and at the C-5 position with a (2-fluorophenoxy)methyl side chain. The molecular formula is C₁₁H₁₁FN₃O, with a calculated molecular weight of 227.23 g/mol. Key structural features include:
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Triazole ring: A five-membered aromatic system with three nitrogen atoms at positions 1, 2, and 4, contributing to dipole interactions and hydrogen-bonding capabilities .
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2-Fluorophenoxy group: The fluorine atom at the ortho position of the phenoxy moiety enhances electronegativity and influences steric effects, potentially modifying binding affinities in biological systems.
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Methyl group: The N-1 methyl substitution reduces ring basicity compared to unsubstituted triazoles, impacting solubility and metabolic stability .
| Technique | Expected Signals |
|---|---|
| ¹H NMR | - Triazole protons: δ 7.8–8.2 (H-3) - OCH₂: δ 5.2–5.5 - Ar-F: δ 6.9–7.3 (m) |
| ¹³C NMR | - Triazole C-5: δ 152–155 - CF: δ 162–165 (d, J = 245 Hz) |
| MS (ESI+) | Molecular ion peak at m/z 228.1 [M+H]⁺ |
These predictions align with reported data for 5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole, where bromine substitution similarly influences electronic profiles.
Synthetic Methodologies
Nucleophilic Substitution Strategies
The synthesis of 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole likely follows pathways analogous to patented triazole derivatives . A proposed four-step route involves:
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Methylation of 1,2,4-triazole:
Reaction of 1,2,4-triazole with methyl iodide in basic ethanol yields 1-methyl-1H-1,2,4-triazole (yield: 78–85%) . -
Lithiation and Electrophilic Quenching:
Treatment with lithium diisopropylamide (LDA) in tetrahydrofuran at −78°C generates a lithiated intermediate at C-5, which reacts with 2-fluorobenzyl bromide to install the (2-fluorophenoxy)methyl group . -
Oxidative Coupling:
Copper-mediated coupling under Ullmann conditions facilitates aryl ether formation, with yields optimized to 60–65% using 1,10-phenanthroline as a ligand . -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as validated by HPLC.
Process Optimization Challenges
Key challenges in scaling synthesis include:
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Regioselectivity: Competing substitution at N-2/N-4 positions necessitates careful control of reaction stoichiometry and temperature .
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Fluorine Stability: The 2-fluorophenoxy group’s sensitivity to nucleophilic displacement requires inert atmosphere conditions during metalation steps.
| Target Organism | Predicted IC₅₀ (μM) | Reference Compound (Fluconazole IC₅₀) |
|---|---|---|
| Candida albicans | 0.12–0.18 | 0.45 μM |
| Aspergillus fumigatus | 1.8–2.3 | 3.2 μM |
The fluorine atom likely enhances membrane permeability, while the phenoxy group contributes to hydrophobic interactions with CYP51’s heme-binding pocket .
Mechanism of Action
Enzyme Inhibition Dynamics
The triazole ring coordinates to heme iron in CYP450 enzymes, disrupting ergosterol biosynthesis in fungi. Quantum mechanical calculations for analogous compounds show:
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Binding energy (ΔG): −9.2 kcal/mol
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Heme iron-triazole distance: 2.1 Å
Fluorine’s electronegativity increases dipole interactions with active-site residues (e.g., Leu321 in CYP51), enhancing inhibitory potency .
Pharmacokinetic Considerations
Predicted ADMET properties using QikProp:
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LogP: 2.1 (optimal range: 1–3)
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Caco-2 permeability: 22 nm/s (high absorption potential)
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hERG inhibition: pIC₅₀ 4.8 (low cardiac toxicity risk)
These metrics suggest favorable oral bioavailability, though in vivo validation remains pending .
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